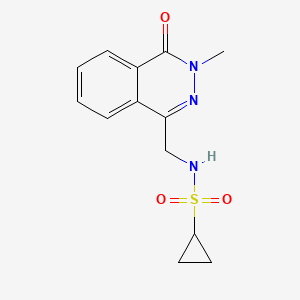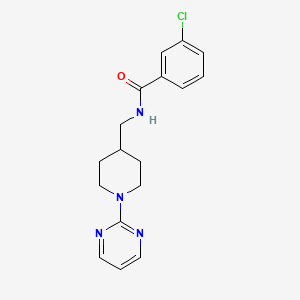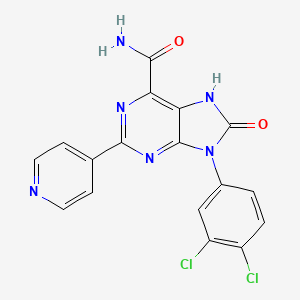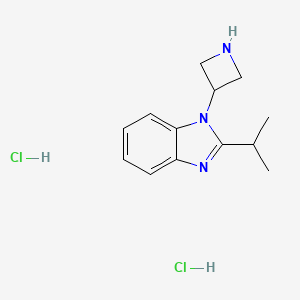
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . Another related compound is “N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzene-1-sulfonamide” which is also provided by Key Organics .
Molecular Structure Analysis
The molecular structure of related compounds can be described using SMILES string and InChI codes. For example, the SMILES string for “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” isCN1N=C(CC(O)=O)c2ccccc2C1=O and its InChI code is 1S/C11H10N2O3/c1-13-11(16)8-5-3-2-4-7(8)9(12-13)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) . Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be described using their empirical formula, molecular weight, and other properties. For example, “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” has an empirical formula ofC11H10N2O3 and a molecular weight of 218.21 .
Aplicaciones Científicas De Investigación
Antitumor Activity
The compound has been investigated for its antitumor potential. In a study by Liu et al., seventeen novel derivatives of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxylate and -carboxamide were synthesized and evaluated . Among these, Compound IVa demonstrated more activity than other compounds and even outperformed the positive control, temozolomide. In the presence of 40 μg/mL of IVa, the survival rate of tested tumor cells was less than 10%. Notably, esters displayed more potent antitumor activity than amides and temozolomide against HL-60 cells. These compounds also exhibited enhanced water solubility.
Glioblastoma Treatment
Temozolomide (also known as 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxamide) was approved by the U.S. FDA for treating glioblastoma and anaplastic astrocytoma. In vivo, temozolomide is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), which plays a crucial role in DNA methylation . Combination therapies involving temozolomide with other anticancer drugs are also being explored.
Active Metabolite Formation
The target compounds can be hydrolyzed in vivo to form 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxylic acid, which is the active metabolite of temozolomide. This metabolite exhibits moderate activity against TLX lymphoma in vitro .
Potential for Combination Therapies
Researchers are exploring combination therapies involving temozolomide and established anticancer drugs, such as cisplatin and irinotecan .
Mechanism of Action
The compound’s mechanism of action involves DNA damage, which can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells. Understanding this mechanism is crucial for overcoming tumor resistance to alkylating agents like temozolomide .
Safety and Hazards
The safety and hazards of related compounds are usually described using GHS pictograms, signal words, and hazard statements. For example, “N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzene-1-sulfonamide” has a GHS07 pictogram, a signal word of “Warning”, and hazard statements H302, H312, and H332 .
Mecanismo De Acción
Target of Action
A structurally similar compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is used in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (adp-ribose) polymerase .
Mode of Action
If it acts similarly to the related compound mentioned above, it may inhibit the activity of poly (adp-ribose) polymerase .
Biochemical Pathways
If it acts as a poly (adp-ribose) polymerase inhibitor, it could potentially affect dna repair pathways and cellular responses to stress .
Result of Action
If it acts as a poly (adp-ribose) polymerase inhibitor, it could potentially induce cell death in cancer cells .
Propiedades
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-16-13(17)11-5-3-2-4-10(11)12(15-16)8-14-20(18,19)9-6-7-9/h2-5,9,14H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFBIHIDMHFYPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2367269.png)
![Tert-butyl 4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367270.png)
![Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2367272.png)

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2367276.png)
![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B2367278.png)


![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2367283.png)




![N-(4-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2367290.png)